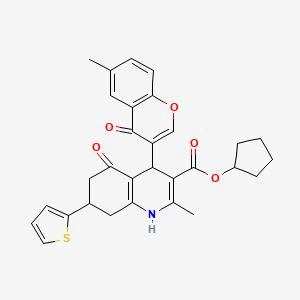![molecular formula C18H15BrN2O4 B11622567 ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11622567.png)
ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is a compound with a complex structure. Let’s break it down:
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of 5-bromo-1,3-dioxoisoindoline with an appropriate amine (such as methylamine) followed by esterification with ethyl alcohol. The reaction proceeds as follows:
5-bromo-1,3-dioxoisoindoline+Methylamine→IntermediateIntermediate+Ethyl Alcohol→Ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]aminobenzoate
Industrial Production: While no specific industrial production methods are widely reported for this compound, its synthesis can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Bromination: The bromine atom in the isoindoline ring makes it susceptible to bromination reactions.
Esterification: Ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is an ester, and it can undergo esterification reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Esterification: Ethyl alcohol and acid catalysts (e.g., sulfuric acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major product of the esterification reaction is this compound.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, anti-inflammatory, and antitumor properties.
Chemistry: Used as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
Molekularformel |
C18H15BrN2O4 |
|---|---|
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
ethyl 4-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-25-18(24)11-3-6-13(7-4-11)20-10-21-16(22)14-8-5-12(19)9-15(14)17(21)23/h3-9,20H,2,10H2,1H3 |
InChI-Schlüssel |
VJGFBFFESPLHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11622494.png)
![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622502.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622513.png)
![Dimethyl 4-(2-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622518.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11622533.png)

![5-(3-chloro-4-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11622566.png)
![ethyl 4-[(4Z)-4-(3-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11622574.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11622575.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622579.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622587.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11622589.png)
![1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622592.png)
